Phenol, 2,6-diisopropyl-3,5-dimethyl-
Description
Historical Trajectory of Research on Substituted Aromatic Alcohols
The mid-20th century saw a surge in research on sterically hindered phenols, driven by the needs of the polymer and petrochemical industries. Scientists discovered that phenols with bulky substituents, such as tert-butyl groups, at the ortho positions were exceptionally effective at inhibiting oxidative degradation. mdpi.com This led to the development of a wide range of synthetic antioxidants, like Butylated Hydroxytoluene (BHT), which became staples in preserving plastics, rubber, fuels, and food products. vinatiorganics.comsemanticscholar.org This historical development laid the groundwork for understanding the structure-activity relationships that govern the efficacy of hindered phenolic antioxidants.
Principles of Steric Hindrance in Phenolic Systems and their Chemical Implications
Steric hindrance is a concept in chemistry where the sheer size of groups within a molecule prevents or retards chemical reactions. In phenolic systems, bulky alkyl groups (like isopropyl groups in the case of Phenol (B47542), 2,6-diisopropyl-3,5-dimethyl-) positioned ortho to the hydroxyl group create a crowded environment. vinatiorganics.com This crowding has several profound chemical implications:
Modified Hydroxyl Reactivity: The steric bulk physically obstructs the approach of other molecules to the hydroxyl group. This hindrance makes it more difficult for the hydroxyl proton to be abstracted by bases or for the oxygen to participate in reactions like etherification.
Enhanced Antioxidant Activity: The primary role of many hindered phenols is as radical scavengers. They donate the hydrogen atom from their hydroxyl group to terminate destructive free-radical chain reactions. vinatiorganics.com The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. The steric hindrance provided by the ortho-substituents further stabilizes this radical by preventing it from participating in unwanted side reactions, such as dimerization, thereby enhancing its efficiency as a chain-breaking antioxidant. researchgate.net
Regioselectivity in Ring Reactions: The bulky groups can direct incoming reactants to less hindered positions on the aromatic ring during electrophilic substitution reactions, influencing the types of isomers formed.
The combination of isopropyl groups at the 2 and 6 positions, along with methyl groups at the 3 and 5 positions, in "Phenol, 2,6-diisopropyl-3,5-dimethyl-" suggests a highly crowded and sterically protected hydroxyl group, likely resulting in pronounced antioxidant potential and distinct reactivity compared to less substituted phenols.
Methodological Frameworks for Investigating Aromatic Ring Functionalization
The synthesis and modification of substituted phenols is a central theme in organic chemistry. Researchers have developed a diverse toolkit of methodologies to functionalize the aromatic ring, aiming for precise control over the position and type of substituent. nih.govresearchgate.net These frameworks are crucial for creating novel phenolic structures with tailored properties.
Key methodological approaches include:
Electrophilic Aromatic Substitution: This is a classic method for introducing functional groups to an aromatic ring. Reactions like Friedel-Crafts alkylation and acylation, halogenation, and nitration are fundamental. libretexts.org However, for phenols, the high reactivity of the ring and the directing effects of the hydroxyl group can sometimes lead to mixtures of products. oregonstate.edu
Directed Ortho-Metalation (DoM): This strategy provides excellent regioselectivity for functionalizing the positions ortho to the hydroxyl group (or a protected derivative). It involves the use of an organolithium reagent to deprotonate the ortho position, which is then quenched with an electrophile.
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are powerful tools for forming new carbon-carbon bonds on the aromatic ring. organic-chemistry.org These methods typically require the phenol to be first converted into an aryl halide or triflate.
C-H Functionalization: More recent research focuses on the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding the need for pre-functionalization of the ring. nih.govresearchgate.net
Synthesizing a penta-substituted phenol like "Phenol, 2,6-diisopropyl-3,5-dimethyl-" would likely require a multi-step, regiocontrolled strategy, possibly employing a combination of these advanced synthetic methods. oregonstate.edu
Contemporary Research Paradigms in Hindered Phenol Chemistry
Current research continues to expand the applications and understanding of hindered phenols, moving beyond their traditional role as simple polymer stabilizers. nih.gov Modern research paradigms include:
Development of Multifunctional Additives: Scientists are designing single molecules that incorporate a hindered phenol antioxidant moiety alongside other functional groups, such as UV absorbers or flame retardants, to create more efficient, all-in-one polymer additives.
Bio-inspired and Renewable Antioxidants: There is a growing interest in synthesizing hindered phenols from renewable starting materials, such as lignin (B12514952) derivatives, to create more sustainable and environmentally friendly antioxidants. mdpi.com
Advanced Biological Applications: The unique redox properties of sterically hindered phenols are being explored in medicine. Research is underway to develop novel therapeutics that can act as antioxidants to protect cells from oxidative stress-induced damage or, conversely, to generate reactive oxygen species to target cancer cells. nih.govnih.gov
Catalysis: The sterically demanding nature of hindered phenols is being utilized in the design of ligands for metal catalysts, where the bulky framework can influence the selectivity and activity of the catalytic center.
While specific research on "Phenol, 2,6-diisopropyl-3,5-dimethyl-" is not prominent, its structure fits squarely within these contemporary paradigms. Its highly substituted nature makes it an interesting candidate for investigation in areas requiring robust, highly stable phenolic compounds.
Structure
3D Structure
Properties
CAS No. |
60834-77-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3,5-dimethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-8(2)12-10(5)7-11(6)13(9(3)4)14(12)15/h7-9,15H,1-6H3 |
InChI Key |
BSRNBFQSPKHHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 2,6 Diisopropyl 3,5 Dimethyl and Its Chemical Analogues
Strategies for Regioselective Alkylation of Phenolic Substrates
The controlled introduction of alkyl groups onto a phenolic ring is a fundamental challenge in organic synthesis. For the creation of highly substituted phenols like 2,6-diisopropyl-3,5-dimethylphenol, achieving the desired regioselectivity is paramount.
Friedel-Crafts Type Alkylation and Catalyst Development
The Friedel-Crafts alkylation is a classic and widely employed method for attaching alkyl substituents to aromatic rings. wikipedia.org This electrophilic aromatic substitution reaction typically involves an alkyl halide, an alkene, or an alcohol as the alkylating agent and a Lewis acid catalyst. wikipedia.orgbeilstein-journals.org
In the context of synthesizing hindered phenols, the Friedel-Crafts reaction offers a direct route to introduce isopropyl groups. The reaction of a phenolic substrate, in this case, 3,5-dimethylphenol (B42653), with an isopropylating agent such as isopropanol (B130326) or propene, is facilitated by a catalyst.
Catalyst Development:
The choice of catalyst is crucial for controlling the regioselectivity and minimizing the formation of unwanted byproducts. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, their use can be complicated by issues such as catalyst deactivation and the formation of complex mixtures. wikipedia.orgyoutube.com
Research has increasingly focused on the development of more robust and selective catalysts. Solid acid catalysts, particularly zeolites like H-beta and H-mordenite, have shown significant promise in the isopropylation of phenols. rsc.org These materials offer advantages in terms of handling, separation, and recyclability. For instance, in the synthesis of propofol (B549288) (2,6-diisopropylphenol), H-beta has demonstrated high phenol (B47542) conversion and selectivity. rsc.org
The general mechanism for the Friedel-Crafts alkylation involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 3,5-dimethylphenol, the ortho positions (2, 4, and 6) are activated. The existing methyl groups at positions 3 and 5 sterically hinder the 4-position, thereby favoring substitution at the 2 and 6 positions, leading to the desired di-ortho-substituted product.
A general representation of the Friedel-Crafts isopropylation of 3,5-dimethylphenol is as follows:
A simplified reaction scheme illustrating the isopropylation of 3,5-dimethylphenol to yield 2,6-diisopropyl-3,5-dimethylphenol.Alternative Approaches for Introducing Isopropyl and Methyl Substituents
While Friedel-Crafts alkylation is a primary method, other strategies exist for introducing isopropyl and methyl groups onto a phenolic core. These can be particularly useful when specific regioselectivity is challenging to achieve through direct alkylation or when starting from different precursors.
One alternative approach involves the synthesis of the target molecule from precursors that already contain some of the required substituents. For example, a synthetic route could begin with a phenol that is already di-isopropylated, followed by the introduction of the methyl groups. However, the more common and industrially viable approach is the alkylation of a readily available dimethylphenol.
For the introduction of methyl groups, if not starting with 3,5-dimethylphenol, methods such as the reaction of a phenol with methanol (B129727) over a suitable catalyst can be employed. prepchem.com
Targeted Synthesis of Hindered Phenol Scaffolds
The synthesis of sterically hindered phenols is a significant area of industrial chemistry due to their antioxidant properties. mdpi.comnih.gov The targeted synthesis of di-ortho-substituted phenols like 2,6-diisopropyl-3,5-dimethylphenol requires careful consideration of precursors and reaction conditions to maximize yield and purity.
Precursor Chemistry and Reaction Pathways for Di-ortho-substituted Phenols
The most direct precursor for the synthesis of 2,6-diisopropyl-3,5-dimethylphenol is 3,5-dimethylphenol. This starting material is commercially available and provides the core phenolic structure with the methyl groups already in the desired meta positions. chemicalbook.comsigmaaldrich.com The primary reaction pathway is the di-isopropylation at the ortho positions (2 and 6).
The reaction proceeds stepwise, with the initial formation of 2-isopropyl-3,5-dimethylphenol, followed by a second isopropylation to yield the final product. The challenge lies in driving the reaction to completion to obtain the di-substituted product while minimizing the formation of mono-substituted and other isomers.
Optimization of Reaction Conditions for Yield and Purity
To achieve high yields and purity of the target compound, several reaction parameters must be carefully optimized. These include:
Molar Ratio of Reactants: The ratio of the isopropylating agent to the phenolic substrate is a critical factor. An excess of the alkylating agent is typically used to favor the formation of the di-substituted product.
Catalyst Loading: The amount of catalyst influences the reaction rate. Sufficient catalyst is needed for an efficient conversion, but excessive amounts can lead to side reactions.
Temperature: The reaction temperature affects both the rate of reaction and the selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts.
Reaction Time: The duration of the reaction needs to be sufficient to allow for the complete conversion of the starting material and the intermediate mono-alkylated phenol to the desired di-alkylated product.
Table 1: Illustrative Reaction Conditions for Phenol Isopropylation
| Parameter | Condition | Rationale |
| Phenol:Isopropanol Ratio | 1:2 to 1:5 | Drives the equilibrium towards the di-substituted product. |
| Catalyst | H-beta Zeolite | High activity and selectivity for ortho-alkylation. rsc.org |
| Temperature | 150-250 °C | Balances reaction rate and selectivity. |
| Pressure | Atmospheric to moderate pressure | Depends on the physical state of reactants at the reaction temperature. |
This table provides a general overview of typical conditions that would be optimized for the synthesis of hindered phenols via isopropylation.
Methodological Advancements in Phenol Synthesis
The field of organic synthesis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally friendly methodologies. In the context of hindered phenol synthesis, advancements are being made in several key areas:
Green Catalysis: The development of solid acid catalysts like zeolites and modified clays (B1170129) is a significant step towards greener chemical processes. These catalysts are often reusable and can replace traditional corrosive and hazardous Lewis acids.
Alternative Alkylating Agents: Research into the use of less hazardous alkylating agents is ongoing. For example, the use of alcohols in place of alkyl halides reduces the formation of corrosive hydrogen halide byproducts. beilstein-journals.org
Flow Chemistry: The implementation of continuous flow reactors for alkylation reactions can offer better control over reaction parameters, leading to improved yields, selectivity, and safety compared to traditional batch processes.
These advancements are crucial for the large-scale, economical, and sustainable production of important chemical compounds like 2,6-diisopropyl-3,5-dimethylphenol.
Catalytic Systems for Efficient Phenol, 2,6-diisopropyl-3,5-dimethyl- Synthesis
The primary synthetic route to Phenol, 2,6-diisopropyl-3,5-dimethyl- involves the selective ortho-alkylation of 3,5-dimethylphenol with an isopropylating agent, such as propylene (B89431) or isopropyl alcohol. The efficiency and selectivity of this Friedel-Crafts alkylation reaction are highly dependent on the catalytic system employed. Due to the steric hindrance from the existing methyl groups and the incoming bulky isopropyl groups, achieving high yields of the desired 2,6-disubstituted product requires careful catalyst selection.
Various catalytic systems have been investigated for the ortho-alkylation of phenols. These can be broadly categorized as homogeneous and heterogeneous catalysts.
Homogeneous Catalysts : Traditional Friedel-Crafts catalysts, such as Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are effective but suffer from drawbacks including corrosivity, difficulty in separation from the product mixture, and the generation of stoichiometric waste. jk-sci.com Protic acids like sulfuric acid have also been used. google.com
Heterogeneous Catalysts : Modern synthetic approaches favor solid acid catalysts due to their ease of separation, potential for regeneration and reuse, and often higher selectivity. For the synthesis of the closely related compound 2,6-diisopropylphenol, catalysts such as H-beta and H-mordenite zeolites have demonstrated high phenol conversion and selectivity. kyoto-u.ac.jp Another effective catalyst for similar rearrangements and alkylations is fluorided alumina, which can facilitate the formation of 2,6-diisopropylphenol with high selectivity. prepchem.com Cation-exchange resins, like Amberlyst-15, also serve as effective solid acid catalysts for phenol alkylation. nih.gov The choice of catalyst can significantly influence the product distribution, minimizing the formation of undesired isomers (e.g., 2,4-diisopropyl-3,5-dimethylphenol) and over-alkylated products.
The reaction conditions, including temperature, pressure, and the molar ratio of reactants, must be carefully optimized for each catalytic system to maximize the yield of the target compound.
| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Zeolite | H-beta | Phenol + Isopropyl Alcohol | High activity, shape selectivity, reusable. | Vapor phase, 180-250°C | kyoto-u.ac.jp |
| Modified Alumina | 1% Fluorided Alumina | Isopropyl (2-isopropylphenyl) ether (Rearrangement) | High selectivity for 2,6-disubstitution. | 150°C, under N₂ atmosphere | prepchem.com |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Phenol + Alkylating Agent | High activity for Friedel-Crafts reactions. | Liquid phase, variable temp. | jk-sci.com |
| Ion-Exchange Resin | Amberlyst-15 | Phenol + Olefins | Solid catalyst, easy separation, mild conditions. | Liquid phase, 60-120°C | nih.gov |
Green Chemistry Principles in Synthetic Route Design and Implementation
The integration of green chemistry principles into the synthesis of Phenol, 2,6-diisopropyl-3,5-dimethyl- is essential for developing environmentally benign and economically viable industrial processes. The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production. epa.gov
Key applications in phenolic alkylation include:
Catalysis over Stoichiometric Reagents : The use of catalytic amounts of a substance is inherently greener than using stoichiometric reagents. epa.gov Employing heterogeneous catalysts like zeolites or resins is particularly advantageous as they can be easily filtered and reused, minimizing waste compared to homogeneous Lewis acids that require quenching and extensive workup procedures. nih.gov
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov The alkylation of 3,5-dimethylphenol with propylene, for example, is a highly atom-economical addition reaction with no theoretical by-products. Using isopropyl alcohol as the alkylating agent is also favorable, as the only by-product is water. rsc.org
Use of Safer Solvents and Reaction Conditions : Whenever possible, reactions should be conducted in safer solvents or, ideally, under solvent-free conditions. epa.gov Running reactions at lower temperatures and pressures reduces energy consumption. epa.gov The development of solid acid catalysts can facilitate reactions under milder conditions than traditional methods.
Waste Prevention : Designing syntheses to prevent waste is a cornerstone of green chemistry. epa.gov The high selectivity afforded by shape-selective catalysts like zeolites minimizes the formation of isomeric by-products, thereby reducing separation costs and chemical waste.
| Green Chemistry Principle | Implementation Strategy in Phenol Alkylation | Environmental/Economic Benefit |
|---|---|---|
| Prevent Waste | Utilize highly selective catalysts (e.g., zeolites) to minimize by-product formation. | Reduces separation costs and disposal of unwanted isomers. |
| Maximize Atom Economy | Use propylene or isopropanol as alkylating agents. | Maximizes reactant incorporation into the product; water is the only by-product with isopropanol. rsc.org |
| Use Catalysts | Replace stoichiometric Lewis acids with reusable heterogeneous solid acid catalysts. | Reduces catalyst-related waste streams and allows for catalyst recycling. epa.gov |
| Increase Energy Efficiency | Develop catalysts that operate at lower temperatures and atmospheric pressure. | Lowers energy costs and improves process safety. epa.gov |
Advanced Purification and Isolation Techniques for Complex Phenolic Structures
The synthesis of polysubstituted phenols often yields a mixture of the desired product along with unreacted starting materials, mono-alkylated intermediates, and other structural isomers. Therefore, robust purification and isolation techniques are paramount to obtaining Phenol, 2,6-diisopropyl-3,5-dimethyl- with the high purity required for its applications.
Chromatographic Methodologies for Product Resolution
Chromatography is a powerful technique for separating complex mixtures of structurally similar compounds. For phenolic structures, several chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for both the analysis and purification of phenolic compounds. bibliotekanauki.pl For preparative-scale purification, semi-preparative HPLC can be employed. Reversed-phase chromatography, typically using a C18-bonded silica (B1680970) stationary phase, is highly effective. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol allows for the fine-tuning of the separation of phenols based on their polarity.
Column Chromatography : For large-scale laboratory purifications, traditional column chromatography remains a viable option. Common stationary phases include silica gel and alumina. The choice of eluent (mobile phase) is critical; a gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate) can effectively separate compounds with different degrees of alkylation and polarity. Specialized sorbents like Sephadex LH-20 have also been used for the fractionation of plant phenolics, combining adsorption with molecular sieving.
High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, eliminating issues like irreversible adsorption of the sample. It has been successfully used for the large-scale separation and purification of polyphenols from complex extracts. nih.gov By carefully selecting a two-phase solvent system, high-purity fractions of target compounds can be obtained. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Scale |
|---|---|---|---|---|
| Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water Gradient | Partitioning based on polarity differences. | Milligram to Gram |
| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate Gradient | Adsorption based on polarity. | Gram to Kilogram |
| HSCCC | Liquid (Solvent System) | Immiscible two-phase solvent system (e.g., hexane-ethyl acetate-water) | Liquid-liquid partitioning. nih.gov | Gram to Kilogram |
Crystallization Techniques for High Purity Material
Crystallization is a highly effective and economical method for the final purification of solid organic compounds, capable of yielding material with very high purity. mt.com The process relies on the differences in solubility between the desired compound and its impurities in a given solvent. youtube.com
The general procedure involves several key steps:
Solvent Selection : The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. youtube.com Additionally, the impurities should either be highly soluble at all temperatures or completely insoluble. Common solvents for phenolic compounds include alcohols (methanol, ethanol), hydrocarbons (hexane, toluene), and their mixtures.
Dissolution : The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated or near-saturated solution.
Cooling and Crystallization : The hot solution is allowed to cool slowly and undisturbed. As the solubility of the compound decreases with temperature, it crystallizes out of the solution, while the more soluble impurities remain in the mother liquor. mt.com Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than rapidly formed small crystals.
Isolation and Drying : The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to remove residual solvent.
For compounds that are highly soluble even at low temperatures, anti-solvent crystallization can be employed. This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, inducing crystallization. mt.com The choice of method and solvent system is critical for maximizing yield and achieving the desired level of purity. nih.gov
| Parameter | Principle/Consideration | Impact on Purity |
|---|---|---|
| Solvent Choice | High solubility at high temperature, low solubility at low temperature. Impurities should remain in solution. youtube.com | Crucial for effective separation of the target compound from impurities. |
| Cooling Rate | Slow, controlled cooling is preferred over rapid cooling. | Promotes the formation of larger, more ordered crystals, which are less likely to trap impurities. mt.com |
| Agitation | Minimal to no agitation during crystal growth phase. | Prevents secondary nucleation and the formation of small, less pure crystals. |
| Washing | Washing the filtered crystals with a small amount of cold, fresh solvent. | Removes residual mother liquor containing dissolved impurities from the crystal surface. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of Phenol, 2,6 Diisopropyl 3,5 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. For Phenol (B47542), 2,6-diisopropyl-3,5-dimethyl-, NMR would confirm the connectivity of all atoms and provide insight into the molecule's dynamic behavior in solution.
The high degree of symmetry in Phenol, 2,6-diisopropyl-3,5-dimethyl- (possessing a C2v symmetry axis) simplifies its predicted ¹H and ¹³C NMR spectra, leading to fewer signals than the total number of protons or carbons.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:
A singlet for the single phenolic hydroxyl proton (-OH) . Its chemical shift would likely appear between δ 4.5-5.5 ppm, characteristic of sterically hindered phenols where hydrogen bonding is minimized.
A singlet corresponding to the six equivalent aromatic methyl protons (Ar-CH₃) at the C3 and C5 positions.
A septet for the two equivalent methine protons (-CH(CH₃)₂) of the isopropyl groups, arising from coupling to the six neighboring methyl protons.
A doublet for the twelve equivalent isopropyl methyl protons (-CH(CH₃)₂) , coupled to the single methine proton.
¹³C NMR Spectroscopy: Based on the molecule's symmetry, six distinct signals are predicted in the carbon NMR spectrum. The chemical shifts can be estimated by considering the electronic effects of the substituents. cdnsciencepub.comlibretexts.org
2D NMR Spectroscopy: To unambiguously confirm the atomic connectivity, several 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would show a clear correlation between the methine proton (septet) and the isopropyl methyl protons (doublet), confirming the isopropyl group structure.
HSQC (Heteronuclear Single Quantum Coherence): Would map each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, definitively placing the substituents. For instance, correlations would be expected between the aromatic methyl protons and the C2, C3, C4, and C6 carbons of the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol, 2,6-diisopropyl-3,5-dimethyl-
| Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| -OH | ~ 4.5 - 5.5 | singlet | - |
| Ar-H (C4) | ~ 6.8 - 7.0 | singlet | ~ 122 - 125 |
| Ar-CH₃ | ~ 2.2 - 2.4 | singlet | ~ 18 - 21 |
| -C H(CH₃)₂ | ~ 3.0 - 3.3 | septet | ~ 26 - 29 |
| -CH(C H₃)₂ | ~ 1.2 - 1.4 | doublet | ~ 23 - 25 |
| Ar-C1 (-OH) | - | - | ~ 150 - 153 |
| Ar-C2/C6 (-iPr) | - | - | ~ 135 - 138 |
| Ar-C3/C5 (-CH₃) | - | - | ~ 128 - 131 |
The bulky isopropyl groups at the C2 and C6 positions are expected to exhibit hindered rotation around their C-C bond axis. This dynamic process can be investigated using variable-temperature (VT) NMR studies. nih.govresearchgate.netnih.gov
At room temperature, the rotation of the isopropyl groups is likely fast on the NMR timescale, rendering the two methyl groups on each isopropyl substituent chemically equivalent, thus appearing as a single doublet. However, upon cooling, this rotation would slow down. If the temperature is lowered sufficiently to reach the coalescence point, the signal for the isopropyl methyl groups would broaden and eventually resolve into two distinct doublets at even lower temperatures. This occurs because the two methyl groups become diastereotopic in the slowed rotational state.
By analyzing the line shapes at different temperatures, the rate constant for the rotation can be determined. From the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the molecule's flexibility. nih.gov
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pathway Elucidation
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For Phenol, 2,6-diisopropyl-3,5-dimethyl-, the molecular formula is C₁₄H₂₂O.
Molecular Formula: C₁₄H₂₂O
Calculated Monoisotopic Mass: 206.1671 g/mol webqc.orgnih.gov
An HRMS measurement would be expected to confirm this mass to within a few parts per million (ppm), unequivocally verifying the compound's elemental formula and distinguishing it from other isomers. researchgate.net
Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. For Phenol, 2,6-diisopropyl-3,5-dimethyl-, the fragmentation pattern upon electron ionization would be characteristic of a sterically hindered alkylphenol. docbrown.infolibretexts.orglabmedica.com
The molecular ion peak, [M]⁺• at m/z 206, would be observed. The most prominent fragmentation pathway is predicted to be the loss of a methyl radical (•CH₃) from one of the isopropyl groups. This benzylic cleavage results in a highly stable secondary carbocation, which is further stabilized by resonance within the phenolic ring. This fragment, [M-15]⁺, is often the base peak in the mass spectra of such compounds. docbrown.infoyoutube.com
Other potential fragmentation pathways include the loss of a propene molecule (C₃H₆) or an entire isopropyl radical (•C₃H₇). MS/MS analysis, by isolating the molecular ion (m/z 206) and inducing its fragmentation, would confirm these pathways and thus the arrangement of the alkyl substituents on the phenol ring. researchgate.netresearchgate.net
Table 2: Predicted Key Fragments in the Mass Spectrum of Phenol, 2,6-diisopropyl-3,5-dimethyl-
| m/z Value | Proposed Fragment | Formula | Notes |
| 206 | Molecular Ion [M]⁺• | [C₁₄H₂₂O]⁺• | Parent ion. |
| 191 | [M - CH₃]⁺ | [C₁₃H₁₉O]⁺ | Loss of a methyl radical; predicted to be the base peak due to high stability. |
| 163 | [M - C₃H₇]⁺ | [C₁₁H₁₅O]⁺ | Loss of an isopropyl radical. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by several key absorption bands:
O-H Stretch: A sharp, distinct peak is predicted in the range of 3600-3650 cm⁻¹. The severe steric hindrance caused by the two ortho-isopropyl groups prevents intermolecular hydrogen bonding, which would otherwise cause this peak to be broad. This feature is a hallmark of hindered phenols. cdnsciencepub.comokstate.educhemistryviews.org
C-H Stretches: Aliphatic C-H stretching from the methyl and isopropyl groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching would be observed just above 3000 cm⁻¹.
Aromatic C=C Stretches: A series of bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-O Stretch: A strong band corresponding to the C-O stretching vibration is expected around 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Strong signals are expected for the symmetric vibrations of the molecule, such as the aromatic ring "breathing" modes and the C-C stretching of the alkyl substituents. The O-H stretching vibration, which is strong in the IR spectrum, would be comparatively weak in the Raman spectrum.
Table 3: Predicted Principal Vibrational Frequencies for Phenol, 2,6-diisopropyl-3,5-dimethyl-
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
| 3600 - 3650 | O-H stretch (free) | IR (strong, sharp) |
| 3000 - 3100 | Aromatic C-H stretch | IR/Raman (medium) |
| 2850 - 2960 | Aliphatic C-H stretch | IR/Raman (strong) |
| 1500 - 1600 | Aromatic C=C stretch | IR/Raman (medium-strong) |
| ~1200 | C-O stretch | IR (strong) |
Correlating Vibrational Modes with Specific Functional Groups and Conformations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. researchgate.net For sterically hindered phenols, these methods are particularly insightful. The vibrational spectrum is dominated by modes associated with the hydroxyl group, the aromatic ring, and the alkyl substituents.
Key vibrational modes for substituted phenols include:
O-H Stretching: In dilute solutions of non-polar solvents, sterically hindered phenols like 2,6-diisopropylphenol exhibit a sharp O-H stretching band. chemistryviews.org For the analogous 2,6-diisopropylphenol, this absorption appears around 3619 cm⁻¹, with a shoulder at 3641 cm⁻¹. chemistryviews.org The presence of bulky ortho-substituents prevents intermolecular hydrogen bonding, which would otherwise cause significant broadening of this peak, as seen in less hindered phenols where the band can span from 3550 to 3230 cm⁻¹. docbrown.infoijaemr.com The precise frequency is sensitive to the local electronic environment and any weak intramolecular interactions.
Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The isopropyl and methyl groups give rise to strong C-H stretching vibrations in the 2970-2850 cm⁻¹ range.
Aromatic Ring Stretching: Vibrations of the benzene (B151609) ring (C=C stretching) produce a series of characteristic bands between 1600 and 1440 cm⁻¹. docbrown.info
C-O Stretching: The stretching vibration of the C-O bond is coupled with other ring vibrations and typically appears in the 1410-1310 cm⁻¹ and 1230-1140 cm⁻¹ regions. docbrown.info
O-H Bending: The in-plane bending of the O-H group is often observed near 1191 cm⁻¹. ijaemr.com
The conformation of the isopropyl groups relative to the phenolic hydroxyl group can influence the vibrational spectrum. Rotational isomers (rotamers) may exist, leading to multiple, closely spaced absorption bands, as the interaction between the O-H bond and the C-H bonds of the isopropyl groups can slightly alter the vibrational frequencies. chemistryviews.org
In-Situ Reaction Monitoring through Vibrational Spectroscopy
Vibrational spectroscopy is a valuable technique for real-time, in-situ monitoring of chemical reactions, as it allows for the tracking of reactant consumption and product formation without the need for sample extraction. researchgate.netmdpi.com For reactions involving Phenol, 2,6-diisopropyl-3,5-dimethyl-, this could be applied to:
Oxidation Reactions: The oxidation of the phenolic hydroxyl group can be monitored by observing the disappearance of the characteristic O-H stretching band and the appearance of new bands corresponding to the oxidation product, such as a C=O stretching band if a quinone-type species is formed. nih.govscilit.com
Derivatization: Reactions involving the hydroxyl group, such as ether or ester formation, can be followed by monitoring the loss of the O-H signal and the emergence of new signals, for instance, a C-O-C stretching mode for an ether or a C=O stretching mode for an ester.
The specificity of the infrared spectrum, where different functional groups absorb at distinct frequencies, provides a molecular-level view of the reaction progress, enabling kinetic studies and mechanistic investigations. researchgate.net
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
Determination of Bond Lengths, Angles, and Dihedral Angles
In the solid state, the molecular geometry is a balance of intramolecular steric and electronic effects. The aromatic ring is expected to be nearly planar. The C-O bond length and the C-C-O bond angles will be influenced by the electronic donation from the hydroxyl group and the steric repulsion from the ortho-isopropyl groups. Dihedral angles will describe the orientation of the hydroxyl hydrogen and the isopropyl groups relative to the plane of the benzene ring. For di-ortho-substituted phenols, steric repulsion can cause distortions, such as an out-of-plane deviation of the hydrogen-bonded groups. rsc.org
Table 1: Typical Bond Lengths and Angles for Substituted Phenols Note: These are representative values based on general crystallographic data for substituted phenols and may vary for the specific title compound.
| Parameter | Typical Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.40 |
| C-O (phenolic) | 1.36 - 1.39 |
| O-H | ~0.96 (can appear shorter in X-ray data) |
| C-C (isopropyl) | 1.52 - 1.54 |
| C-H (aromatic) | ~0.95 |
| C-H (aliphatic) | ~0.98 |
| Bond Angles (°) | |
| C-C-C (aromatic) | 118 - 121 |
| C-C-O | ~118-122 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)
The crystal packing of Phenol, 2,6-diisopropyl-3,5-dimethyl- is expected to be heavily influenced by the bulky alkyl substituents.
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. However, the two large isopropyl groups in the ortho positions provide significant steric hindrance, which can prevent the formation of the strong, linear intermolecular O-H···O hydrogen bonds typically seen in less substituted phenols. rsc.orgdocbrown.inforesearchgate.net Instead, the hydrogen bonding may be frustrated or result in distorted, weaker interactions. In some sterically hindered phenols, the hydroxyl group may be forced to interact with other, weaker acceptors or participate in intramolecular interactions if a suitable acceptor is present. pku.edu.cn
Electronic Spectroscopy (UV-Vis) and Photophysical Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in Phenol, 2,6-diisopropyl-3,5-dimethyl- is the substituted benzene ring.
Chromophore Analysis and Electronic Transitions
The benzene ring exhibits characteristic π → π* electronic transitions. In substituted phenols, these transitions are modified by the attached functional groups. The hydroxyl group (-OH) and alkyl groups (-CH(CH₃)₂, -CH₃) are both electron-donating groups, which cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This shift is due to the raising of the energy of the highest occupied molecular orbital (HOMO).
Studies on the closely related anesthetic 2,6-diisopropylphenol (propofol) show characteristic UV absorption maxima. nih.govnih.gov The photochemistry of propofol (B549288) has been investigated, revealing that upon UV irradiation, it can generate a phenoxyl radical, which is a key step in its degradation and antioxidant activity. nih.govscilit.com The electronic transitions for Phenol, 2,6-diisopropyl-3,5-dimethyl- are expected to be similar, with slight shifts due to the additional methyl groups.
Table 2: Expected Electronic Transitions for Phenol, 2,6-diisopropyl-3,5-dimethyl- Note: λmax values are estimated based on data for analogous compounds.
| Transition | Typical λmax (nm) | Description |
|---|---|---|
| π → π* (Primary) | ~220 nm | Corresponds to the E₂ band in benzene, allowed transition. |
Theoretical and Computational Investigations of Phenol, 2,6 Diisopropyl 3,5 Dimethyl
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. karazin.ua For sterically hindered phenols, these methods provide invaluable insights into their reactivity, stability, and spectroscopic characteristics. rsc.org
Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)
The electronic structure of a molecule governs its chemical behavior. For hindered phenols, the distribution of electrons, particularly in the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of paramount importance. The energy of the HOMO is related to the molecule's ability to donate an electron, a key aspect of the antioxidant activity of phenols. The LUMO energy reflects the molecule's ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov
In sterically hindered phenols, the bulky alkyl groups in the ortho positions can influence the electronic environment of the phenolic hydroxyl group. DFT calculations can precisely map the electron density and visualize the HOMO and LUMO. For a typical 2,6-dialkylphenol, the HOMO is generally localized on the phenyl ring and the oxygen atom of the hydroxyl group, indicating that this is the region from which an electron is most likely to be removed. The LUMO is often distributed over the aromatic ring with significant anti-bonding character.
Table 1: Representative FMO Energies for a Sterically Hindered Phenol (B47542) (Analog System)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Electron-donating ability, localized on the phenol ring and oxygen. |
| LUMO | 1.2 | Electron-accepting ability, distributed over the aromatic system. |
Note: The data in this table is illustrative and based on typical values for sterically hindered phenols calculated using DFT methods.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a high degree of accuracy. longdom.orglongdom.org These predictions are instrumental in the identification and characterization of new compounds and in the interpretation of experimental data.
For a molecule like Phenol, 2,6-diisopropyl-3,5-dimethyl-, DFT calculations can compute the vibrational frequencies corresponding to the IR spectrum. The characteristic O-H stretching frequency of the phenolic hydroxyl group, for instance, is sensitive to its electronic environment and steric hindrance. dergipark.org.tr Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. mdpi.com The agreement between calculated and experimental spectra serves as a validation of the computational model.
Table 2: Predicted vs. Experimental Spectroscopic Data for a 2,6-Dialkylphenol (Analog System)
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| O-H Stretch (IR, cm⁻¹) | 3650 | 3645 |
| Phenolic ¹H NMR (ppm) | 4.5 | 4.3 |
Note: The data is representative for analogous compounds and illustrates the typical accuracy of DFT-based spectroscopic predictions.
Thermochemical Properties and Stability Calculations
The thermochemical properties of a molecule, such as its enthalpy of formation, Gibbs free energy of formation, and bond dissociation enthalpy (BDE), are fundamental to understanding its stability and reactivity. researchgate.net DFT calculations are widely used to determine these properties. For hindered phenols, the O-H BDE is a critical parameter as it quantifies the ease with which the phenolic hydrogen can be abstracted by a radical, a key step in their antioxidant mechanism. rsc.org
Calculations have shown that the steric strain introduced by bulky ortho-substituents can influence the O-H BDE. The electronic effects of other substituents on the ring, such as the methyl groups in the meta positions of Phenol, 2,6-diisopropyl-3,5-dimethyl-, would also be expected to modulate this property.
Note: These values are illustrative and based on DFT calculations for similar phenolic compounds. researchgate.net
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The three-dimensional structure and conformational flexibility of a molecule are intimately linked to its physical and biological properties. For a molecule with multiple rotatable bonds, such as Phenol, 2,6-diisopropyl-3,5-dimethyl-, conformational analysis is crucial for understanding its behavior.
Potential Energy Surface Exploration and Isomer Identification
Molecular mechanics and molecular dynamics simulations are powerful techniques for exploring the potential energy surface (PES) of a molecule. cwu.edu The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically exploring the PES, it is possible to identify the low-energy conformations (isomers) that the molecule is most likely to adopt.
For Phenol, 2,6-diisopropyl-3,5-dimethyl-, the key conformational degrees of freedom would be the rotation of the isopropyl groups and the orientation of the hydroxyl group. Computational searches can identify the most stable arrangements of these groups, which are determined by a delicate balance of steric and electronic effects.
Analysis of Steric Effects on Conformation and Dynamics
The bulky 2,6-diisopropyl groups in Phenol, 2,6-diisopropyl-3,5-dimethyl- are expected to exert significant steric hindrance. nih.gov This steric crowding can restrict the rotation of the isopropyl groups and influence the orientation of the phenolic hydroxyl group. Molecular mechanics calculations can quantify these steric interactions and predict the preferred conformations that minimize steric strain. upenn.edu
For example, the isopropyl groups are likely to adopt a staggered conformation relative to the phenyl ring to minimize steric clashes. The hydroxyl group's orientation (either in the plane of the ring or out of the plane) will also be influenced by the adjacent bulky groups. Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule, revealing how it flexes and moves over time under the influence of thermal energy.
Elucidation of Reaction Mechanisms through Computational Modeling
No computational studies detailing reaction mechanisms involving Phenol, 2,6-diisopropyl-3,5-dimethyl- were found.
Transition State Identification and Reaction Energy Barriers
There is no available data from computational models identifying transition states or calculating the reaction energy barriers for reactions involving this specific phenol.
Solvation Effects on Reactivity and Selectivity
No literature was found that computationally models the effect of different solvents on the reactivity or selectivity of Phenol, 2,6-diisopropyl-3,5-dimethyl-.
Structure-Reactivity Relationship (SAR) Modeling in Chemical Processes (non-biological)
No SAR or QSAR models focused on the non-biological catalytic performance of Phenol, 2,6-diisopropyl-3,5-dimethyl- could be located.
Quantitative Structure-Activity Relationships (QSAR) for Catalytic Performance
Specific QSAR models that correlate the structural features of Phenol, 2,6-diisopropyl-3,5-dimethyl- to its performance in non-biological catalytic processes have not been published.
Steric and Electronic Descriptors for Predictive Modeling
While general steric and electronic descriptors are fundamental to computational chemistry, no studies were found that have calculated or applied these descriptors for predictive modeling of Phenol, 2,6-diisopropyl-3,5-dimethyl-'s reactivity in chemical processes.
Chemical Reactivity and Functionalization of Phenol, 2,6 Diisopropyl 3,5 Dimethyl
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group is a primary site of reactivity on the phenol (B47542) molecule. However, for 2,6-diisopropyl-3,5-dimethylphenol, reactions at this site are sterically hindered.
Etherification and esterification are fundamental reactions of the phenolic hydroxyl group. Etherification, commonly achieved through the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. Esterification is typically performed by reacting the phenol with an acid chloride or acid anhydride.
For 2,6-diisopropyl-3,5-dimethylphenol, the significant steric shielding of the hydroxyl group by the two adjacent isopropyl groups makes these reactions challenging. The bulky substituents impede the approach of reagents to the oxygen atom, necessitating more rigorous reaction conditions compared to less substituted phenols like phenol or 3,5-dimethylphenol (B42653). While specific studies on the etherification and esterification of 2,6-diisopropyl-3,5-dimethylphenol are not extensively detailed in the literature, the principles of steric hindrance observed in similar molecules, such as 2,6-di-tert-butylphenol, suggest that achieving high yields would require specialized catalysts or conditions to overcome the steric barrier. chemistryviews.org
| Compound | Ortho Substituents | Relative Reactivity in Etherification/Esterification | Typical Reaction Conditions |
|---|---|---|---|
| Phenol | -H | High | Standard (e.g., NaOH/R-X for ether; Pyridine/Acyl-Cl for ester) |
| 2,6-Dimethylphenol (B121312) | -CH₃ | Moderate | May require slightly elevated temperatures or stronger bases. |
| Phenol, 2,6-diisopropyl-3,5-dimethyl- | -CH(CH₃)₂ | Very Low | Requires forcing conditions, specialized catalysts, or alternative synthetic routes. |
Like other phenols, 2,6-diisopropyl-3,5-dimethylphenol is a weak acid and reacts with strong bases (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. noaa.gov The electron-donating nature of the four alkyl substituents (two isopropyl and two methyl groups) decreases the acidity of the phenolic proton compared to unsubstituted phenol, resulting in a higher pKa.
The resulting 2,6-diisopropyl-3,5-dimethylphenoxide is a potent nucleophile due to the negative charge on the oxygen atom. However, its nucleophilic reactivity in substitution reactions is severely diminished by the steric hindrance from the ortho-isopropyl groups. These bulky groups effectively "bury" the oxygen atom, restricting its ability to attack electrophilic carbon centers. Consequently, while the phenoxide can be readily formed, its utility in reactions like the Williamson ether synthesis is limited. This steric effect can be advantageous in situations where the phenoxide is intended to act as a non-nucleophilic base.
Aromatic Electrophilic and Nucleophilic Substitution Reactions
The aromatic ring of phenols is highly activated towards electrophilic substitution. The hydroxyl group is a powerful ortho, para-directing group. chemistrysteps.com
In 2,6-diisopropyl-3,5-dimethylphenol, the regioselectivity of electrophilic aromatic substitution is unequivocally controlled by the substitution pattern. The hydroxyl group activates the ortho (2, 6) and para (4) positions. However, the two ortho positions are already occupied by bulky isopropyl groups, making any further substitution at these sites sterically impossible. The meta positions (3, 5) are occupied by methyl groups. This leaves the para position as the sole available site for electrophilic attack.
Therefore, electrophilic substitution reactions on 2,6-diisopropyl-3,5-dimethylphenol are expected to exhibit extremely high regioselectivity, yielding exclusively the 4-substituted product. The steric hindrance provided by the ortho-isopropyl groups acts as a powerful directing tool, overriding other potential electronic effects. noaa.gov
Halogenation and nitration are common electrophilic aromatic substitution reactions. Phenols are sufficiently activated to react with halogens like bromine and chlorine without a Lewis acid catalyst. chemistrysteps.com
Halogenation : Studies on the closely related 2,6-diisopropylphenol show that chlorination occurs readily at the para position. For instance, technical grade 2,6-diisopropylphenol can be converted to 4-chloro-2,6-diisopropylphenol (B3302102) using sulfuryl chloride (SO₂Cl₂). google.comgoogle.com This reaction proceeds cleanly, indicating that the para position is highly activated and accessible. By analogy, the halogenation of 2,6-diisopropyl-3,5-dimethylphenol is expected to proceed similarly, yielding the 4-halo derivative.
Nitration : Direct nitration of phenols with strong nitric acid can lead to oxidative degradation of the aromatic ring. libretexts.org However, nitration can often be achieved under controlled conditions. For example, a synthetic method for 2,6-diisopropyl-4-phenoxy aniline (B41778) starts with the nitration of 2,6-diisopropylaniline, where a nitro group is introduced at the para position using nitric acid and sulfuric acid. google.com This suggests that the sterically hindered 2,6-diisopropyl-3,5-dimethylphenol ring can undergo successful nitration at the C4 position to yield 2,6-diisopropyl-3,5-dimethyl-4-nitrophenol.
| Starting Material | Reaction | Reagent | Major Product | Reference |
|---|---|---|---|---|
| 2,6-Diisopropylphenol | Chlorination | Sulfuryl chloride (SO₂Cl₂) | 4-Chloro-2,6-diisopropylphenol | google.com |
| 2,6-Diisopropylaniline | Nitration | HNO₃ / H₂SO₄ | 2,6-Diisopropyl-4-nitroaniline | google.com |
| Phenol, 2,6-diisopropyl-3,5-dimethyl- | Halogenation (Predicted) | X₂ or SO₂Cl₂ | 4-Halo-2,6-diisopropyl-3,5-dimethylphenol | N/A |
| Phenol, 2,6-diisopropyl-3,5-dimethyl- | Nitration (Predicted) | HNO₃ / H₂SO₄ (dilute) | 2,6-Diisopropyl-3,5-dimethyl-4-nitrophenol | N/A |
Side-Chain Functionalization: Reactions Involving Methyl and Isopropyl Groups
Functionalization of the alkyl side chains of 2,6-diisopropyl-3,5-dimethylphenol presents a synthetic challenge due to the high reactivity of the phenolic ring. Reactions must be selective for the C-H bonds of the alkyl groups without affecting the hydroxyl group or the aromatic system.
Methyl Groups : The C-H bonds of the methyl groups are at benzylic positions. These positions are susceptible to free-radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation. This would potentially yield bromomethyl derivatives. Strong oxidation of the methyl groups to carboxylic acids using reagents like potassium permanganate (B83412) or chromic acid is also a possibility, though such harsh conditions might also lead to the oxidation of the phenol ring itself.
Isopropyl Groups : The isopropyl groups also possess benzylic hydrogens (at the methine position), which are typically reactive towards radical abstraction. The industrial cumene (B47948) process, which involves the oxidation of the isopropyl group of cumene to a hydroperoxide, highlights the reactivity of this functional group. chemistrysteps.com A similar radical-mediated oxidation or halogenation could potentially occur on 2,6-diisopropyl-3,5-dimethylphenol.
Selective functionalization of the side chains in the presence of the highly activated phenolic ring would require carefully chosen reaction conditions to control selectivity and prevent unwanted side reactions.
Oxidation Reactions of Aromatic Methyl Groups
The methyl groups at the C3 and C5 (meta) positions are potential sites for oxidation. Generally, benzylic methyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids under specific conditions. However, such reactions on electron-rich phenolic compounds can be complex, as the phenol ring itself is susceptible to oxidation.
For analogous compounds like 2,6-dimethylphenol, research has focused more on the oxidative coupling of the phenol ring rather than the oxidation of the methyl groups themselves. rsc.orgresearchgate.net Reactions targeting the meta-methyl groups of the title compound would require selective reagents that can overcome the high reactivity of the phenol moiety. Given the electron-donating nature of the hydroxyl and the other alkyl groups, the aromatic ring is highly activated, making selective oxidation of the less reactive methyl groups challenging without concurrent ring oxidation.
Selective Functionalization of Isopropyl Moieties
The isopropyl groups at the C2 and C6 positions are the defining feature of this hindered phenol. Their primary role is to provide steric shielding to the hydroxyl group, which significantly influences its reactivity. chemistryviews.org Direct functionalization of these isopropyl groups is chemically challenging due to the high strength of the C-H and C-C bonds within the alkyl group.
While the synthesis of related compounds like 2,6-diisopropylphenol is achieved through the isopropylation of phenol, researchgate.netresearchgate.net the reverse reaction or further functionalization of the installed isopropyl groups is not a common synthetic route. Reactions would likely proceed through radical mechanisms under harsh conditions, which would lack selectivity and likely lead to degradation of the phenol ring. Therefore, the isopropyl moieties are generally considered unreactive spectator groups that serve to sterically protect the core phenolic function.
Metal Complexation and Ligand Chemistry of Phenol, 2,6-diisopropyl-3,5-dimethyl-
Synthesis and Structural Characterization of Metal Phenoxide Complexes
Deprotonation of the phenolic proton in 2,6-diisopropyl-3,5-dimethylphenol yields the corresponding 2,6-diisopropyl-3,5-dimethylphenoxide anion. This anion can act as a bulky, monodentate, oxygen-donating ligand in coordination chemistry. The synthesis of its metal complexes would typically involve reacting the phenol with a strong base (like an alkali metal hydride) to form the alkali phenoxide, followed by a salt metathesis reaction with a suitable metal halide.
Although no specific crystal structures for metal complexes with this particular ligand are prominently reported, comparisons can be made to complexes of other bulky phenoxides, such as those derived from 2,6-di-tert-butylphenol. The significant steric hindrance from the ortho-isopropyl groups would be expected to:
Limit the number of ligands that can coordinate to a single metal center.
Favor the formation of complexes with lower coordination numbers.
Influence the bond angles and lengths between the metal and the phenoxide oxygen.
Potentially stabilize reactive, low-coordinate metal centers.
Table 1: Comparison of Structural Features of Hindered Phenol Ligands
| Feature | 2,6-di-tert-butylphenoxide | 2,6-diisopropylphenoxide | 2,6-diisopropyl-3,5-dimethylphenoxide (Predicted) |
| Ortho Substituents | tert-Butyl | Isopropyl | Isopropyl |
| Meta Substituents | Hydrogen | Hydrogen | Methyl |
| Para Substituent | Hydrogen | Hydrogen | Hydrogen |
| Steric Bulk | Very High | High | High |
| Electronic Effect | Strongly Electron Donating | Electron Donating | Strongly Electron Donating |
| Expected Coordination | Monodentate, O-donor | Monodentate, O-donor | Monodentate, O-donor |
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
Bulky ligands are crucial in catalysis for controlling the steric environment around a metal center, thereby influencing the activity and selectivity of the catalyst. While catalytic applications of 2,6-diisopropyl-3,5-dimethylphenoxide are not documented, its structural properties suggest potential utility. Metal complexes featuring this ligand could be investigated in reactions such as:
Polymerization Catalysis: The steric bulk could control polymer chain growth in olefin polymerization, similar to how bulky ligands are used to create single-site catalysts.
Oxidation Catalysis: The ligand could stabilize high-oxidation-state metal centers, which are often key intermediates in catalytic oxidation reactions. The electron-donating nature of the ligand would support the oxidative process at the metal center.
The use of related copper-amine complexes for the oxidative polymerization of 2,6-dimethylphenol highlights how the ligand environment is critical to directing the reaction pathway. tue.nl It is plausible that a well-designed catalyst incorporating the 2,6-diisopropyl-3,5-dimethylphenoxide ligand could offer unique selectivity in various catalytic transformations.
Oxidation Chemistry of Hindered Phenols (Mechanistic Studies)
Radical Scavenging Mechanisms and Product Characterization
Hindered phenols are well-known antioxidants, and their primary mechanism of action involves radical scavenging. This process proceeds via a hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical (R•), as shown below. nih.gov
ArOH + R• → ArO• + RH
This reaction is effective because the resulting aryloxyl radical (ArO•) is significantly more stable than the initial radical (R•). For 2,6-diisopropyl-3,5-dimethylphenol, the initial one-electron oxidation step produces the 2,6-diisopropyl-3,5-dimethylphenoxyl radical. This radical is highly stabilized due to:
Resonance Delocalization: The unpaired electron is delocalized over the aromatic ring system.
Steric Shielding: The two large ortho-isopropyl groups physically block the oxygen atom, preventing dimerization and other reactions that would consume the radical, thus increasing its persistence.
The subsequent fate of this phenoxyl radical determines the final oxidation products.
Quinone Methides: The formation of quinone methides typically occurs from the oxidation of a phenol bearing a benzylic hydrogen atom on an ortho or para substituent. nih.govnih.gov In the case of 2,6-diisopropyl-3,5-dimethylphenol, the para position (C4) is unsubstituted, and the ortho positions contain isopropyl groups, which lack easily abstractable benzylic protons. Therefore, the formation of traditional ortho- or para-quinone methides from this molecule is considered unlikely.
Diphenoquinones: Given the presence of an unsubstituted para-position, the most probable fate of the 2,6-diisopropyl-3,5-dimethylphenoxyl radical is recombination with a second radical. The coupling of two phenoxyl radicals at their respective para-positions (C-C coupling) would lead to the formation of a dimeric biphenol. Subsequent two-electron oxidation of this biphenol would yield the corresponding 3,3',5,5'-tetramethyl-2,2',6,6'-tetraisopropyldiphenoquinone. This pathway is analogous to the well-documented oxidative coupling of 2,6-dimethylphenol, which selectively yields the para-C-C coupled dimer. rsc.orgpsu.edu
Table 2: Predicted vs. Known Oxidation Products of Hindered Phenols
| Starting Phenol | Para Position | Key Oxidation Product(s) | Product Type | Reference |
| 2,6-di-tert-butyl-4-methylphenol | Methyl Group | Stilbenequinone, Quinone Methide | Quinone Methide | nih.gov |
| 2,6-Dimethylphenol | Unsubstituted | 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone | Diphenoquinone | rsc.orgpsu.edu |
| 2,6-diisopropylphenol (Propofol) | Unsubstituted | 3,3',5,5'-Tetraisopropyl-4,4'-diphenoquinone | Diphenoquinone | nih.gov |
| 2,6-diisopropyl-3,5-dimethylphenol | Unsubstituted | 3,3',5,5'-Tetramethyl-2,2',6,6'-tetraisopropyldiphenoquinone (Predicted) | Diphenoquinone | - |
Formation and Reactivity of Phenoxyl Radicals of Phenol, 2,6-diisopropyl-3,5-dimethyl-
Following extensive research, specific information regarding the formation and reactivity of the phenoxyl radical of the chemical compound “Phenol, 2,6-diisopropyl-3,5-dimethyl-” is not available in the reviewed scientific literature.
While the formation and behavior of phenoxyl radicals from sterically hindered phenols is a well-documented area of study, research has predominantly focused on related but structurally distinct compounds, such as 2,6-diisopropylphenol or 2,6-dimethylphenol. These studies indicate that bulky substituents at the ortho positions of the phenolic ring can influence the stability and subsequent reaction pathways of the corresponding phenoxyl radicals. However, no specific experimental or theoretical data concerning the 3,5-dimethyl substituted variant could be retrieved.
Therefore, a detailed discussion on the formation and reactivity of the phenoxyl radical for “Phenol, 2,6-diisopropyl-3,5-dimethyl-” cannot be provided at this time.
Applications in Advanced Materials Science and Catalysis Non Biological Contexts
Precursor in Polymer Science and Macromolecular Chemistry
Hindered phenols, characterized by bulky substituents ortho to the hydroxyl group, are crucial in polymer chemistry.
Role in Organic Synthesis as a Chemical Reagent or Intermediate
Sterically hindered phenols can be valuable intermediates in organic synthesis.
Advanced Analytical Methodologies for Detection and Quantification Non Biological Matrices
Quantitative Analysis in Complex Chemical Matrices (e.g., industrial formulations, environmental samples)
Quantitative analysis in complex matrices is challenging due to the presence of interfering substances. Therefore, methods with high selectivity and sensitivity are paramount. The presence of Phenol (B47542), 2,6-diisopropyl-3,5-dimethyl- has been identified in environmental samples like canals through suspect screening analysis, highlighting the need for robust quantitative methods. ifremer.fr
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection are the cornerstone techniques for the analysis of substituted phenols. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. For phenolic compounds like Phenol, 2,6-diisopropyl-3,5-dimethyl-, derivatization is often employed to enhance thermal stability and improve chromatographic peak shape. nih.gov Silylation, for instance, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less polar. nih.gov
Method development involves optimizing parameters such as the injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation from matrix components. thermofisher.com Validation of a GC-MS method typically includes assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ), often following established protocols like those from the U.S. Environmental Protection Agency (EPA) for phenol analysis. thermofisher.com For complex environmental samples, a clean-up step using solid-phase extraction (SPE) may be required to remove interfering substances prior to analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC-UV/MS): HPLC is particularly suited for analyzing less volatile or thermally labile compounds without the need for derivatization. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating phenolic compounds. nih.gov
HPLC-UV: Detection via a UV detector is a straightforward approach, as the phenolic ring possesses a strong chromophore. Quantification is based on the absorbance at a specific wavelength.
HPLC-MS: Coupling HPLC with a mass spectrometer, particularly a high-resolution mass spectrometer (HRMS), provides superior selectivity and sensitivity. ifremer.fr This is especially valuable for complex matrices where co-eluting peaks can interfere with UV detection. LC-HRMS allows for the accurate mass determination of the target analyte, confirming its identity and enabling quantification even at trace levels. ifremer.fr
| Parameter | GC-MS | HPLC-UV/MS |
|---|---|---|
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Derivatization | Often required (e.g., silylation) to increase volatility and thermal stability. nih.gov | Generally not required. nih.gov |
| Sample Volatility | Applicable to volatile and semi-volatile compounds. | Suitable for a wide range of volatilities, including non-volatile compounds. |
| Detection | Mass Spectrometry (MS) provides structural information and high selectivity. | UV for screening, MS or HRMS for high selectivity and confirmation. ifremer.fr |
| Advantages | High resolution separation, extensive spectral libraries for identification. | No derivatization needed, suitable for thermally sensitive compounds. |
| Limitations | Potential for thermal degradation of analytes, derivatization adds complexity. | Lower chromatographic resolution compared to capillary GC. |
Electrochemical sensors offer a promising alternative for the rapid, cost-effective, and portable detection of phenolic compounds. These techniques are based on the electrochemical oxidation of the phenol group at an electrode surface. researchgate.netrsc.org While specific sensors for Phenol, 2,6-diisopropyl-3,5-dimethyl- are not widely reported, the principles developed for other alkylphenols are applicable.
Development in this area focuses on modifying electrode surfaces to enhance sensitivity and selectivity. Carbon-based electrodes (e.g., glassy carbon, screen-printed carbon) are often modified with nanomaterials, polymers, or enzymes. researchgate.netfrontiersin.org For instance, a cavity carbon-paste microelectrode has been used for the ultra-trace detection of alkylphenols in water, demonstrating very low detection limits (in the nanomolar range). researchgate.net The anodic oxidation of alkylphenols is an irreversible process, and the sensor response can be correlated to the concentration. researchgate.net Challenges include potential fouling of the electrode surface by oxidation products and interference from other electroactive species in the sample.
| Sensor Type | Principle | Advantages | Challenges |
|---|---|---|---|
| Carbon-Paste Microelectrode | Direct electrochemical oxidation of the phenol group. researchgate.net | Low detection limits, reduced ohmic drop, potential for direct analysis in water. researchgate.net | Surface fouling, limited selectivity in complex mixtures. |
| Modified Screen-Printed Electrodes | Surface modification (e.g., with oxygen groups or nanomaterials) enhances electrocatalytic effects. rsc.org | Increased sensitivity and selectivity, suitable for mass production, portability. rsc.org | Stability of the modification layer, potential for interferences. |
| FET-based Biosensors | Utilizes immunoreactions or enzymatic reactions on a field-effect transistor (FET) platform. nih.gov | High specificity and sensitivity, potential for real-time monitoring. nih.gov | Limited operational stability of biological components, complex fabrication. |
In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring
Understanding the behavior of Phenol, 2,6-diisopropyl-3,5-dimethyl- during chemical processes, such as its synthesis or degradation, requires analytical techniques that can monitor the reaction in real-time. In-situ and operando spectroscopy provide this capability by analyzing the reaction mixture under actual process conditions. spectroscopyonline.comhideninc.com
In-situ spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and products, providing valuable data for kinetic analysis. spectroscopyonline.com Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are particularly useful as they can be implemented using fiber-optic probes inserted directly into a reaction vessel. spectroscopyonline.com
For a reaction involving Phenol, 2,6-diisopropyl-3,5-dimethyl-, these techniques could track the disappearance of its characteristic spectral bands or the appearance of product bands. For example, in-situ Fourier Transform Infrared (FTIR) spectroscopy could monitor changes in the O-H stretching vibration of the phenolic group or the C-H vibrations of the isopropyl and methyl substituents to follow its conversion. acs.org This real-time data is crucial for determining reaction rates, understanding reaction mechanisms, and optimizing process parameters like temperature and pressure. nih.gov
Operando spectroscopy is a powerful methodology that combines in-situ spectroscopic characterization of a catalyst with simultaneous measurement of its catalytic activity and selectivity. hideninc.comrsc.org This approach provides a direct link between the structural state of the catalyst and its performance under working conditions. hideninc.com
In processes where Phenol, 2,6-diisopropyl-3,5-dimethyl- is synthesized or used as a reactant, catalysts play a crucial role. However, these catalysts can deactivate over time. Operando techniques, such as operando UV-vis, Raman, or X-ray absorption spectroscopy, can help elucidate the deactivation pathways. rsc.orgkaust.edu.sa For instance, these methods can identify the formation of coke precursors or deactivating species on the catalyst surface. rsc.orgkaust.edu.saresearchgate.net By observing the evolution of the catalyst's active sites and the nature of adsorbed species during the reaction, researchers can gain insights into why the catalyst loses activity, enabling the design of more robust and efficient catalytic systems. rsc.org
Future Directions and Emerging Research Avenues in Hindered Phenol Chemistry
Design and Synthesis of Novel, Highly Hindered Phenolic Architectures with Tunable Properties
The future of hindered phenol (B47542) chemistry lies in the rational design and synthesis of complex architectures with precisely controlled properties. Current research is moving beyond simple phenolic structures to create multifunctional molecules and polymeric systems.
A significant area of exploration is the creation of hybrid molecules that combine the antioxidant properties of hindered phenols with other functional moieties. For instance, novel compounds have been synthesized by linking hindered phenol structures with benzophenone, a UV absorber, to create a single molecule that provides both thermal-oxidative stability and UV resistance to polymers. nih.gov This approach opens new possibilities for developing multifunctional polymer additives with superior anti-aging performance. nih.gov Similarly, researchers are synthesizing hybrids of sterically hindered phenols (SHPs) with diaryl ureas, which can switch from being an antioxidant to a cytotoxic species, a "chameleonic" ability with potential in drug design. mdpi.comnih.gov
Another promising direction is the incorporation of hindered phenol groups into polymer backbones. This has been demonstrated with the synthesis of polypropylene copolymers with pendant hindered phenol groups, which show significantly higher thermal-oxidative stability compared to conventional blends. acs.org The development of biobased antioxidant polymers through the chemo-enzymatic synthesis of hindered phenol-functionalized monomers represents a greener approach to creating these advanced materials. frontiersin.org
The synthesis of novel esters and heterocyclic derivatives of hindered phenols is also being pursued to fine-tune their properties. mdpi.comtandfonline.com By modifying the structure, researchers can adjust characteristics like polarity, molecular weight, and reactivity to suit specific applications, from advanced lubricants to specialized elastomers. tandfonline.comresearchgate.net This design-led approach allows for the creation of materials with tailored characteristics, such as polyurethane composites with tunable damping properties achieved by incorporating specific hindered phenols. mdpi.comresearchgate.net
Exploration in Supramolecular Chemistry and Molecular Recognition
The principles of supramolecular chemistry and molecular recognition are opening new frontiers for hindered phenols. The non-covalent assembly of molecules into complex, functional structures is an area of growing interest.
A notable example is the preparation of supramolecular antioxidant complexes through the non-covalent assembly of modified hyperbranched polyglycerols and phenolic compounds. researchgate.net These assemblies can create localized high concentrations of phenols, leading to enhanced antioxidant capacity compared to their individual low-molecular-weight counterparts. researchgate.net This strategy demonstrates the potential for creating highly effective antioxidant systems by controlling the spatial arrangement of hindered phenol units.
The ability of hindered phenols to form specific non-covalent interactions, such as hydrogen bonds, is key to their use in designing smart materials. mdpi.com In composites, these interactions can be harnessed to improve material properties like damping by converting mechanical energy into heat through the repeated breaking and reforming of these bonds under external force. mdpi.com The future in this area will likely involve designing hindered phenol derivatives with specific recognition sites to enable the self-assembly of complex, ordered structures with emergent properties.
Integration of Advanced Computational Methods with Experimental Design for Predictive Chemistry
The synergy between advanced computational methods and experimental chemistry is accelerating the discovery and optimization of new hindered phenols. In silico prediction of molecular properties allows for the rational design of novel compounds, saving significant time and resources. mdpi.com
These predictive models extend to forecasting the reactivity of phenolic compounds. Ab initio calculations can be used to determine the relative reactivities of different phenols in reactions, such as with formaldehyde, by correlating calculated atomic charges with experimental kinetic data. usda.gov Furthermore, computational studies help elucidate structure-activity relationships, which is essential for designing new, more effective phenolic antioxidants. nih.gov By simulating various molecular descriptors, researchers can screen potential candidates and prioritize the synthesis of those with the most promising properties.
The experimental infrared (IR) spectrum of 2,6-diisopropylphenol has been successfully simulated using ab initio quantum chemical calculations, which identified five stable conformers. This demonstrates the power of computational methods in understanding the complex conformational behavior that governs the properties of these molecules. chemistryviews.org
Applications in Next-Generation Functional Materials and Catalyst Design
The unique properties of hindered phenols are being leveraged to create next-generation functional materials with enhanced performance and durability. vinatiorganics.com Their primary role as stabilizers is being expanded into more advanced applications.
In materials science, hindered phenols are integral to developing longer-lasting plastics, paints, and textiles, which promotes sustainability by reducing waste. vinatiorganics.com They are being incorporated into novel polymer systems, such as polyolefin elastomers, to create materials with superior anti-aging properties for both thermo-oxidative and ultraviolet aging. nih.gov Research is also focused on developing polymeric stabilizers where the hindered phenol is chemically bound to the polymer, preventing its migration and ensuring long-term effectiveness, as seen in applications like metallized polymer film capacitors. acs.org
Beyond stabilization, hindered phenols are being used to create materials with specific functional properties. For instance, composites of polyurethane elastomers and hindered phenols have been fabricated with tunable damping properties, which are crucial for vibration and noise reduction. mdpi.comresearchgate.net
In the realm of catalysis, hindered phenols and their derivatives are also showing promise. For example, a Pd/MgO-Al2O3 spinel catalyst has been effectively used for the amination of 2,6-diisopropylphenol, indicating potential applications in fine chemical synthesis. researchgate.net The phenoxy radicals generated from hindered phenols are stable and can play a role in mediating or catalyzing various chemical reactions. researchgate.net
Untapped Catalytic and Reagent Potential in Sustainable Organic Transformations
A significant emerging research avenue is the use of hindered phenols and their derivatives as catalysts or reagents in sustainable organic transformations. This involves leveraging their unique reactivity to develop greener chemical processes.
A key development in this area is the use of biocatalysis to synthesize new biobased phenolic monomers from naturally occurring compounds like ferulic and sinapic acids. frontiersin.org This chemo-enzymatic approach offers a more sustainable alternative to traditional synthetic methods that rely on fossil-fuel-based starting materials. The resulting polymers exhibit high antioxidant activity and represent a greener class of materials. frontiersin.org
The redox properties of hindered phenols make them suitable for mediating electron transfer processes. The stable phenoxy radicals formed upon oxidation can act as catalysts in various reactions. Base-catalyzed oxidations of hindered phenols are well-studied and provide a foundation for developing new catalytic cycles. acs.org The ability of some hindered phenols to switch their activity based on the cellular environment suggests potential for developing smart catalysts that are activated under specific conditions. nih.gov Future research will likely focus on designing hindered phenol-based catalytic systems for selective oxidations, C-H functionalization, and other important organic transformations, with an emphasis on environmentally benign reaction conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Phenol, 2,6-diisopropyl-3,5-dimethyl- in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of phenol derivatives using isopropylating agents (e.g., isopropyl chloride) under Friedel-Crafts conditions. Key parameters include:
- Catalyst selection : Aluminum chloride (AlCl₃) or zeolites for regioselective alkylation.
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side products like over-alkylated derivatives .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical due to structural similarities between byproducts and the target compound.
Q. How can spectroscopic techniques distinguish Phenol, 2,6-diisopropyl-3,5-dimethyl- from structural isomers?
- Methodological Answer :
- NMR :
- ¹H NMR : Methyl groups (3,5-dimethyl) appear as singlets (δ 2.1–2.3 ppm), while isopropyl groups show septet splitting (δ 1.2–1.4 ppm for CH, δ 1.0 ppm for CH₃) .
- ¹³C NMR : Quaternary carbons at positions 2 and 6 exhibit distinct shifts (~145 ppm) due to steric hindrance from isopropyl substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 208.1463 (calculated for C₁₄H₂₀O), with fragmentation patterns revealing loss of isopropyl groups (Δ m/z 42) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conflicting stability data may arise from differences in sample purity or analytical conditions. To address this:
- Controlled degradation studies : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways.
- Impurity profiling : Use HPLC-MS to identify trace byproducts (e.g., oxidized derivatives) that may accelerate degradation .
- Reference standards : Compare results with deuterated analogs (e.g., Phenol-d₅ derivatives) to confirm stability under identical conditions .
Q. What computational strategies predict the electronic effects of substituents on the phenolic ring’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry to calculate substituent effects on hydroxyl group acidity. For example:
- Electrostatic potential maps : Reveal electron-withdrawing/donating effects of isopropyl and methyl groups .
- Frontier molecular orbitals (FMOs) : Predict sites for electrophilic substitution or oxidation .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol vs. DMSO) to model solvation effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
